Heptane-2,3,6-trione
CAS No.: 176237-95-9
Cat. No.: VC20924434
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176237-95-9 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | heptane-2,3,6-trione |
| Standard InChI | InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3 |
| Standard InChI Key | XDJAUXXWCBLXGT-UHFFFAOYSA-N |
| SMILES | CC(=O)CCC(=O)C(=O)C |
| Canonical SMILES | CC(=O)CCC(=O)C(=O)C |
Introduction
Physical and Chemical Properties
Basic Identification Data
Heptane-2,3,6-trione is identified through several standardized chemical identifiers, as presented in Table 1:
Physical Characteristics
The compound exhibits notable physical properties that dictate its handling and applications, as shown in Table 2:
| Property | Value |
|---|---|
| Physical State | Yellow oil |
| Isolation Conditions | 60°C/0.1 mmHg |
| Reported Yield | 33% (in DABCO-catalyzed reactions) |
| Table 2: Physical characteristics of Heptane-2,3,6-trione |
Molecular and Structural Properties
Heptane-2,3,6-trione possesses distinctive structural features that influence its chemical behavior:
Molecular Structure and Bonding
Structural Analysis
The molecular structure of Heptane-2,3,6-trione features a distinctive arrangement of three carbonyl groups along a seven-carbon chain. The compound contains a vicinal diketone system (1,2-diketone) at positions 2 and 3, with a third ketone at position 6. This arrangement creates two distinct reactive carbonyl regions separated by a two-carbon spacer, contributing to its unique chemical behavior .
Electronic Structure
The presence of adjacent carbonyl groups at positions 2 and 3 creates an α-dicarbonyl system that exhibits enhanced electrophilicity compared to isolated ketones. This feature, combined with the third carbonyl at position 6, provides multiple sites for nucleophilic attack, influencing the compound's reactivity patterns in various chemical transformations .
Chemical Reactivity
Reactivity Patterns
The reactivity of Heptane-2,3,6-trione is largely dictated by its triketone structure:
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The vicinal diketone system (positions 2 and 3) exhibits enhanced reactivity towards nucleophiles compared to the isolated ketone at position 6
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The compound likely undergoes typical carbonyl reactions including nucleophilic additions, condensations, and reductions
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The presence of acidic α-hydrogens between carbonyl groups may enable enolization and subsequent transformations
Comparative Analysis with Related Compounds
Comparison with Heptane-2,4,6-trione
Heptane-2,4,6-trione (CAS 626-53-9), a structural isomer of Heptane-2,3,6-trione, provides valuable comparative insights:
Applications in Research and Industry
Organic Synthesis Applications
Heptane-2,3,6-trione shows potential as a versatile building block in organic synthesis due to its multiple carbonyl functionalities:
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Precursor for heterocycle formation in the synthesis of complex organic molecules
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Potential use in cycloaddition reactions to generate complex carbocyclic and heterocyclic scaffolds
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Utility in functional group transformations requiring vicinal diketone systems
Coordination Chemistry Applications
Based on studies of similar triketones, Heptane-2,3,6-trione likely exhibits coordination chemistry applications:
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Formation of metallacyclic complexes with potential catalytic applications
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Development of metal-organic frameworks with unique structural properties
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Potential applications in extraction and separation of metal ions in solution
Research Opportunities
Current scientific literature suggests several promising research directions for Heptane-2,3,6-trione:
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Investigation of its reactivity in multicomponent reactions for the synthesis of complex molecular frameworks
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Exploration of its coordination chemistry with various transition metals beyond platinum
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Development of asymmetric transformations using the carbonyl groups as stereogenic centers
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Evaluation of its potential as a precursor in materials science
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